BCM-599
Description
Global Significance of Chronic HBV Infection and Unmet Therapeutic Needs
Chronic Hepatitis B virus (HBV) infection represents a significant global health challenge. The World Health Organization estimates that 254 million people were living with chronic hepatitis B infection in 2022, leading to approximately 1.1 million deaths annually, primarily from complications such as cirrhosis and hepatocellular carcinoma. cnr.it Despite the availability of a highly effective preventive vaccine, the burden of chronic HBV infection persists, particularly in regions like the Western Pacific and Africa. cnr.it
Current therapeutic options, predominantly nucleos(t)ide analogues (NAs), effectively suppress viral replication. However, they rarely lead to a functional cure, defined as the loss of hepatitis B surface antigen (HBsAg) and sustained undetectable HBV DNA after treatment cessation. medchemexpress.comnih.gov This necessitates long-term, often lifelong, therapy, which carries the risk of drug resistance and potential long-term side effects. medchemexpress.comnih.gov The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes serves as a stable template for viral replication and is a major obstacle to a cure. nih.gov Consequently, there is a substantial unmet medical need for novel therapeutic strategies that can achieve a functional cure for chronic hepatitis B. medchemexpress.comscispace.com
Evolution of Antiviral Strategies Targeting HBV Replication
The history of anti-HBV therapy began with immunomodulatory agents like interferon-alpha (IFN-α), which offered a finite duration of treatment but with modest efficacy and significant side effects. nih.govrhhz.net A major breakthrough came with the development of NAs, such as lamivudine (B182088), entecavir, and tenofovir, which directly target the reverse transcriptase activity of the HBV polymerase, a critical enzyme in the viral replication cycle. nih.govrhhz.net
While NAs are highly effective at suppressing HBV DNA levels, their inability to eliminate cccDNA has driven the exploration of new antiviral targets. nih.gov The focus of current research has expanded to encompass various stages of the HBV life cycle, including viral entry into hepatocytes, the formation and stability of cccDNA, the transcription of viral RNAs, and the assembly of the viral capsid. medchemexpress.com This has led to the investigation of novel therapeutic classes such as entry inhibitors, RNA interference (RNAi) agents, and capsid assembly modulators (CAMs). researchgate.net
Overview of Capsid Assembly as a Critical Target in the HBV Life Cycle
The assembly of the viral nucleocapsid is a crucial step in the HBV replication process. nih.gov The HBV core protein (HBcAg) self-assembles into an icosahedral capsid that encapsulates the viral pregenomic RNA (pgRNA) and the HBV polymerase. nih.govacs.org This encapsulation is essential for the subsequent reverse transcription of pgRNA into relaxed circular DNA (rcDNA), the precursor to cccDNA. nih.gov
Disrupting the proper formation of the capsid can therefore inhibit viral replication at a key stage. nih.gov This has made the core protein and the capsid assembly process an attractive target for the development of new antiviral drugs. nih.gov Capsid assembly modulators (CAMs) are small molecules designed to interfere with this process. They can act through different mechanisms, such as inducing the formation of aberrant, non-functional capsids or accelerating the assembly of empty capsids that lack the viral genome.
Contextualization of BCM-599 within the Landscape of Novel HBV Inhibitors
This compound is a novel small molecule inhibitor of Hepatitis B Virus (HBV) that belongs to the class of capsid assembly modulators (CAMs). Specifically, it is a 2-amino-N-(2,6-dichloropyridin-3-yl) acetamide (B32628) derivative. Unlike some other CAMs that bind to the well-characterized hydrophobic HAP pocket of the core protein, this compound is thought to interact with a different groove structure on the HBcAg protein. This interaction blocks the normal assembly of the viral capsid, leading to an increase in the amount of free, unassembled core protein dimers.
In preclinical studies, this compound has demonstrated its potential as an anti-HBV agent. It inhibits HBV capsid assembly and has shown a synergistic inhibitory effect on viral concentration when used in combination with the nucleoside analogue lamivudine. This positions this compound as a promising candidate for further investigation in the development of new combination therapies aimed at achieving a functional cure for chronic hepatitis B.
Detailed Research Findings on this compound
This compound has been identified as a potent inhibitor of HBV capsid assembly. In vitro studies using the HepG2.2.15 cell line, which stably expresses HBV, have provided key insights into its antiviral activity.
| Parameter | Value | Cell Line |
| IC50 | 0.88 µM | HepG2.2.15 |
| CC50 | 144 µM | HepG2.2.15 |
IC50 (Half-maximal inhibitory concentration): This value indicates the concentration of this compound required to inhibit 50% of the HBV capsid assembly in the experimental setup. medchemexpress.com
CC50 (Half-maximal cytotoxic concentration): This value represents the concentration at which the compound causes 50% cytotoxicity to the host cells. A higher CC50 value is desirable as it indicates lower toxicity to the host cells. medchemexpress.com
The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window. For this compound, the SI is approximately 163.6, suggesting a favorable profile with specific antiviral activity at concentrations well below those that cause significant cellular toxicity.
A notable characteristic of this compound is its synergistic effect when used in combination with lamivudine, a widely used nucleos(t)ide analogue. This synergy suggests that targeting different stages of the HBV life cycle—capsid assembly by this compound and reverse transcription by lamivudine—could be a more effective strategy for viral suppression than monotherapy. This finding supports the ongoing paradigm shift in HBV treatment towards combination therapies to achieve higher rates of functional cure.
The proposed mechanism of action for this compound involves its binding to a groove on the HBV core protein dimer, which is distinct from the binding site of some other classes of CAMs. This interaction is believed to stabilize the core protein dimers in a conformation that is incompatible with their assembly into functional capsids. As a result, the process of pgRNA encapsidation is inhibited, and the formation of new infectious virions is blocked.
Properties
CAS No. |
1820763-99-2 |
|---|---|
Molecular Formula |
C14H10Cl2FN3O2 |
Molecular Weight |
342.1514 |
IUPAC Name |
N-(2-((2,6-dichloropyridin-3-yl)amino)-2-oxoethyl)-4-fluorobenzamide |
InChI |
InChI=1S/C14H10Cl2FN3O2/c15-11-6-5-10(13(16)20-11)19-12(21)7-18-14(22)8-1-3-9(17)4-2-8/h1-6H,7H2,(H,18,22)(H,19,21) |
InChI Key |
HGXMWUZBYQFEPM-UHFFFAOYSA-N |
SMILES |
FC1=CC=C(C(NCC(NC2=C(Cl)N=C(Cl)C=C2)=O)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BCM-599; BCM 599; BCM599. |
Origin of Product |
United States |
Discovery and Initial Characterization of Bcm 599
Methodologies for Identifying Small Molecule Inhibitors of HBV Capsid Assembly
The identification of small molecule inhibitors of HBV capsid assembly typically involves a combination of screening approaches. These methodologies are designed to detect compounds that can modulate the assembly process of the core protein (Cp) dimers into intact capsids. High-throughput screening (HTS) of diverse chemical libraries is a common starting point. nih.govnih.gov Assays used in screening can include those that monitor capsid formation directly, such as in vitro assembly assays, or cell-based assays that measure the reduction of viral markers upon compound treatment. nih.govbmglabtech.com Structure-based virtual screening, leveraging the known structures of the HBV capsid protein or its assembly intermediates, is another powerful technique employed to identify potential modulator scaffolds. nih.gov Thermal shift-based screening methods have also been developed for the discovery and characterization of CAEs. researchgate.net
Early Stage Screening and Hit Identification of BCM-599 Class Compounds
This compound was identified as a compound capable of inhibiting HBV capsid assembly. medchemexpress.commedkoo.com Its identification likely arose from screening efforts aimed at finding molecules that interfere with the function of the HBV core protein. Research indicates that this compound belongs to a class of compounds that suppress viral replication by preventing the assembly of Cp dimers. researchgate.net Early screening and hit identification processes for this class of compounds would have involved evaluating the ability of numerous small molecules to modulate capsid formation or inhibit viral replication in cellular models.
Preliminary Evaluation of Antiviral Activity in Cell-Based Assays
Preliminary evaluation of this compound's antiviral activity was conducted in cell-based assays, specifically using HepG2.2.15 cells, a widely used cell line that supports HBV replication. medchemexpress.commedkoo.com In these assays, this compound demonstrated inhibitory activity against HBV capsid assembly with an IC₅₀ value of 0.88 μM. medchemexpress.commedkoo.com The compound also exhibited a CC₅₀ value of 144 μM in HepG2.2.15 cells, indicating a significant window between its antiviral efficacy and cellular toxicity in this model. medchemexpress.commedkoo.com
Further research findings from cell-based studies provided more detailed insights into this compound's effects on viral replication. This compound was shown to decrease both intracellular and extracellular viral DNA levels without significantly affecting the levels of pregenomic RNA (pgRNA). medkoo.com This suggests that its primary mechanism of action is at the post-transcriptional level, consistent with capsid assembly inhibition. Interestingly, at a concentration equivalent to its IC₅₀ (0.88 μM), this compound reduced the intracellular capsid level by 51% while simultaneously increasing the amount of free core protein dimer by five-fold. medkoo.com This finding supports the mechanism where this compound interferes with the proper assembly of Cp dimers into intact capsids, leading to an accumulation of unassembled or misassembled protein. medkoo.comresearchgate.net Additionally, studies have shown that this compound can exhibit a synergistic inhibitory effect on viral concentration when used in combination with lamivudine (B182088), a nucleoside analog reverse transcriptase inhibitor. medchemexpress.com
Table 1: Antiviral Activity and Cytotoxicity of this compound in HepG2.2.15 Cells
| Parameter | Value | Cell Line |
| IC₅₀ | 0.88 μM | HepG2.2.15 |
| CC₅₀ | 144 μM | HepG2.2.15 |
Table 2: Effect of this compound (0.88 μM) on HBV Components in HepG2.2.15 Cells
| Component | Effect |
| Intracellular viral DNA | Decreased |
| Extracellular viral DNA | Decreased |
| pgRNA | Not significantly affected |
| Intracellular capsid | Reduced by 51% |
| Free Cp dimer | Increased by 5-fold |
Chemical Origins and Structural Features Leading to this compound Design
This compound is a small chemical compound with a specific structure that confers its activity as an HBV capsid assembly inhibitor. The PubChem Compound Identifier (CID) for this compound is 86576805. invivochem.cn Its chemical properties include a CAS number of 1820763-99-2. invivochem.cn Other computed properties include a LogP of 3.1, a tPSA of 71.1, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds. invivochem.cn
The design of this compound and related compounds is based on the principle of targeting the HBV core protein to disrupt capsid assembly. While the specific detailed chemical origins and step-by-step design process leading directly to this compound are not extensively detailed in the provided information, the compound's activity in preventing Cp dimers from assembling points to an interaction with the core protein that interferes with its proper folding, dimerization, or subsequent assembly into higher-order structures. medkoo.comresearchgate.net Research on related capsid assembly modulators suggests that these compounds often interact with hydrophobic pockets or interfaces on the core protein, altering its conformational dynamics and assembly properties. researchgate.net The structural features of this compound are thus critical to its ability to bind to the core protein and exert its inhibitory effect on capsid formation.
Chemical Synthesis and Analog Development of Bcm 599
Strategies for the Synthesis of N-(2,6-dichloropyridin-3-yl)-2-[(4-fluorophenyl)formamido]acetamide
The synthesis of the target compound, N-(2,6-dichloropyridin-3-yl)-2-[(4-fluorophenyl)formamido]acetamide, can be achieved through a multi-step pathway. This strategy involves the sequential construction of the molecule from key precursors, beginning with the formation of the dichloropyridine core and extending to the final acylation step.
A plausible synthetic route is outlined below:
Synthesis of 3-Amino-2,6-dichloropyridine (B189475) (3) : The foundational precursor, 3-amino-2,6-dichloropyridine, is a crucial intermediate. nbinno.comchemimpex.com Its synthesis can be accomplished via the reduction of 2,6-dichloro-3-nitropyridine (B41883) (2). This reduction is typically performed using reagents such as iron powder in acetic acid or through catalytic hydrogenation with palladium on carbon (Pd/C). chemicalbook.com
Synthesis of N-(2,6-dichloropyridin-3-yl)-2-chloroacetamide (4) : The next step involves the amidation of 3-amino-2,6-dichloropyridine (3) with chloroacetyl chloride. This reaction forms an amide bond and introduces the chloroacetamide side chain. The reaction is generally carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct. sphinxsai.comresearchgate.net
Synthesis of 2-Amino-N-(2,6-dichloropyridin-3-yl)acetamide (5) : The chloroacetamide intermediate (4) is then converted to the corresponding aminoacetamide. This is achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group. This can be accomplished by reaction with ammonia (B1221849) or a protected ammonia equivalent, followed by deprotection.
Final Acylation to Yield BCM-599 (1) : The final step is the acylation of the primary amine of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide (5) with 4-fluorobenzoyl chloride. This reaction forms the second amide linkage, yielding the target compound this compound. The reaction is typically performed in the presence of a base to scavenge the HCl produced. 4-Fluorobenzoyl chloride can be prepared from 4-fluorobenzoic acid using reagents like oxalyl chloride or thionyl chloride. reddit.comgoogle.com
| Step | Reaction | Key Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Reduction of Nitropyridine | 2,6-dichloro-3-nitropyridine, Fe/CH₃COOH or H₂, Pd/C | 3-Amino-2,6-dichloropyridine |
| 2 | Amidation | 3-Amino-2,6-dichloropyridine, Chloroacetyl chloride, DBU, THF | N-(2,6-dichloropyridin-3-yl)-2-chloroacetamide |
| 3 | Amination | N-(2,6-dichloropyridin-3-yl)-2-chloroacetamide, Ammonia | 2-Amino-N-(2,6-dichloropyridin-3-yl)acetamide |
| 4 | Final Acylation | 2-Amino-N-(2,6-dichloropyridin-3-yl)acetamide, 4-Fluorobenzoyl chloride, Base | N-(2,6-dichloropyridin-3-yl)-2-[(4-fluorophenyl)formamido]acetamide (this compound) |
Methodological Advancements in this compound Chemical Pathways
Recent advancements in organic synthesis offer more efficient and streamlined alternatives to traditional methods for constructing molecules like this compound. These methodologies often focus on improving reaction yields, reducing reaction times, and simplifying purification processes through one-pot procedures.
For the amidation step (the formation of an amide bond), traditional methods often require converting a carboxylic acid to a more reactive acyl chloride. rsc.org However, modern advancements have led to the development of one-pot syntheses where the carboxylic acid is activated in situ before reaction with the amine. Reagents such as thionyl chloride can be used to activate the carboxylic acid, allowing for a direct reaction with an amine without the need to isolate the intermediate acyl chloride. rsc.org This approach is not only more efficient but also compatible with substrates that may be sensitive to harsher conditions.
Enzymatic strategies are also emerging as powerful tools for the green synthesis of N-acyl amino acid amides. nih.gov These biocatalytic methods avoid the use of toxic chlorinating agents and often proceed with high selectivity under mild conditions.
Furthermore, for the N-formylation or acylation of amino groups, rapid one-pot procedures have been developed. For instance, a mixture of formic acid, acetic anhydride, and pyridine (B92270) in DMF can achieve N-formylation of peptides on-resin in near-quantitative yields at room temperature. nih.gov Similar principles can be applied to small molecules, potentially streamlining the final step in the synthesis of this compound.
| Reaction Step | Traditional Method | Advanced Method | Advantages of Advanced Method |
|---|---|---|---|
| Amide Bond Formation | Conversion of carboxylic acid to acyl chloride, followed by reaction with amine. | One-pot synthesis using in situ activation of carboxylic acid (e.g., with SOCl₂). rsc.org | Higher efficiency, milder conditions, no isolation of intermediate. rsc.org |
| N-Acylation | Reaction with pre-formed acyl chloride. | One-pot acylation using activating agents or enzymatic catalysis. nih.gov | Reduced steps, improved yields, environmentally friendly. |
Synthetic Routes to Explore Structural Modifications of this compound Scaffold
The modular nature of the this compound synthesis allows for the straightforward generation of structural analogs. By substituting the initial precursors, a diverse library of related compounds can be synthesized for structure-activity relationship (SAR) studies.
Modification of the Pyridine Moiety: The dichloropyridine core can be modified by starting with different substituted 3-aminopyridines. For example, using 3-amino-2-chloropyridine (B31603) or 3-amino-5,6-dichloropyridine would result in final compounds with altered chlorine substitution patterns on the pyridine ring. google.comprepchem.com The synthesis of these starting materials often involves similar nitration and reduction sequences on different pyridine precursors. researchgate.net
Modification of the Phenyl Moiety: The (4-fluorophenyl)formamido group can be readily exchanged by using different substituted benzoyl chlorides in the final acylation step. A wide variety of substituted benzoyl chlorides are commercially available or can be synthesized from the corresponding benzoic acids. This allows for the exploration of electronic and steric effects of substituents on the phenyl ring. For example, using 2,4-dichloro-5-fluorobenzoyl chloride would introduce additional chlorine atoms onto the phenyl ring. google.com
| Precursor Modification | Example Precursor | Resulting Structural Change in Analog |
|---|---|---|
| Pyridine Core | 3-Amino-2-chloropyridine | Monochloro-substituted pyridine ring |
| Pyridine Core | 3-Amino-5,6-dichloropyridine | Altered dichlorination pattern on pyridine ring |
| Acylating Agent | Benzoyl chloride | Unsubstituted phenyl ring |
| Acylating Agent | 2,4-Dichlorobenzoyl chloride | Dichlorinated phenyl ring |
Development of Related 2-Amino-N-(2,6-dichloropyridin-3-yl)acetamide Derivatives
The intermediate, 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide, is a key scaffold from which a variety of derivatives can be synthesized. The development of these derivatives hinges on the reactivity of its precursor, N-(2,6-dichloropyridin-3-yl)-2-chloroacetamide.
The synthesis of N-aryl-2-chloroacetamides is a well-established transformation, typically achieved by reacting an aniline (B41778) derivative with chloroacetyl chloride in the presence of a base. researchgate.netresearchgate.net The chlorine atom in these chloroacetamide compounds is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
By reacting N-(2,6-dichloropyridin-3-yl)-2-chloroacetamide with different nucleophiles, a range of derivatives can be accessed. For example, reaction with primary or secondary amines leads to the corresponding N-substituted 2-aminoacetamide derivatives. This approach provides a versatile platform for creating a library of compounds related to the core structure of this compound.
| Starting Material | Nucleophile | Resulting Product Class |
|---|---|---|
| N-(2,6-dichloropyridin-3-yl)-2-chloroacetamide | Ammonia | 2-Amino-N-(2,6-dichloropyridin-3-yl)acetamide |
| N-(2,6-dichloropyridin-3-yl)-2-chloroacetamide | Methylamine | N-(2,6-dichloropyridin-3-yl)-2-(methylamino)acetamide |
| N-(2,6-dichloropyridin-3-yl)-2-chloroacetamide | Dimethylamine | N-(2,6-dichloropyridin-3-yl)-2-(dimethylamino)acetamide |
| N-(2,6-dichloropyridin-3-yl)-2-chloroacetamide | Ethanolamine | N-(2,6-dichloropyridin-3-yl)-2-(2-hydroxyethylamino)acetamide |
Molecular and Cellular Mechanisms of Action of Bcm 599
Elucidation of BCM-599 Interaction with Hepatitis B Core Protein (Cp)
The primary target of this compound is the Hepatitis B virus core protein (Cp), also known as HBc. This compound functions as a capsid assembly inhibitor (CAI) by directly interacting with this protein medchemexpress.combioscience.co.uktargetmol.commedkoo.commedchemexpress.com. This interaction is crucial for its antiviral activity, as the core protein is responsible for assembling into the viral capsid structure. Studies utilizing techniques such as thermophoresis assays with HBV Cp149 have been employed to investigate the binding characteristics of compounds like this compound to the core protein snu.ac.kr. These assays help to elucidate the nature and strength of the interaction between the inhibitor and its protein target. While specific detailed binding pockets or interaction residues for this compound are not extensively detailed in the provided search results, its classification as a capsid assembly modulator (CAM) suggests it likely binds to hydrophobic pockets within the core protein or assembling capsid intermediates, consistent with the mechanism of action of other compounds in this class mdpi.com.
Impact on HBV Capsid Assembly Dynamics and Kinetics
This compound significantly impacts the dynamics and kinetics of HBV capsid assembly. As a capsid assembly inhibitor, its presence disrupts the normal process by which core protein monomers or dimers multimerize to form the complete icosahedral capsid structure medchemexpress.combioscience.co.uktargetmol.commedkoo.commedchemexpress.com. This interference can lead to a reduction in the rate of proper capsid formation or alter the assembly pathway itself.
Inhibition of Capsid Protein Dimerization and Polymerization
This compound exerts its inhibitory effect, at least in part, by interfering with the dimerization and subsequent polymerization of HBV core protein. The assembly of the HBV capsid is a highly ordered process initiated by the formation of core protein dimers, which then assemble into higher-order structures to form the immature capsid shell. Compounds classified as capsid assembly modulators, including this compound, can bind to core protein and disrupt these critical protein-protein interactions necessary for proper assembly mdpi.com. This interference can prevent the efficient formation of dimers or block their subsequent association into polymers, thereby halting or slowing down the assembly process.
Induction of Defective or Aberrant Capsid Particle Formation
In addition to inhibiting proper assembly, this compound can also induce the formation of defective or aberrant capsid particles researchgate.net. This is a characteristic mechanism of action for certain classes of capsid assembly modulators mdpi.com. Instead of forming correctly structured, mature capsids capable of encapsidating the viral genome, the core protein assembles into malformed or incomplete structures in the presence of this compound. These aberrant particles are typically non-functional and unable to proceed through the normal viral replication cycle. The induction of genome-free capsid formation has been specifically noted as a mechanism by which this compound inhibits HBV replication researchgate.net.
Effects on Viral Genome Encapsidation and Replication Intermediates
The disruption of proper capsid assembly by this compound has direct consequences for viral genome encapsidation. The HBV pre-genomic RNA (pgRNA), which serves as the template for reverse transcription and the synthesis of new viral DNA, is normally selectively packaged into newly formed capsids. Since this compound inhibits the formation of functional capsids or induces the formation of defective ones, the encapsidation of pgRNA is significantly impaired targetmol.commdpi.comresearchgate.net. This prevents the subsequent reverse transcription of pgRNA into relaxed circular DNA (rcDNA) within the capsid. Consequently, the production of viral replication intermediates, specifically rcDNA, is inhibited mdpi.com. This blockage in genome encapsidation and subsequent DNA synthesis is a key mechanism by which this compound reduces viral replication.
Analysis of this compound Influence on Intracellular Viral Trafficking and Nuclear Entry
The impact of this compound on intracellular viral trafficking and nuclear entry is intrinsically linked to its effects on capsid assembly. In the normal HBV life cycle, mature nucleocapsids containing the rcDNA genome are transported to the nucleus, where the rcDNA is converted into covalently closed circular DNA (cccDNA), the template for viral transcription mdpi.com. The core protein plays a role in this intracellular transport. While specific detailed studies on how this compound directly influences the trafficking of core protein or defective capsids are not extensively available in the provided results, the disruption of proper capsid formation by this compound would inherently affect the nature of the particles being trafficked. The formation of aberrant or genome-free capsids induced by this compound researchgate.net would mean that the viral genome is not correctly packaged for nuclear delivery. Therefore, even if these defective particles are transported within the cell, they would not contribute to the nuclear pool of cccDNA. General research on HBV trafficking indicates the importance of interactions involving the core protein and potentially host factors like Par14/Par17 for nuclear events nih.gov. By altering the core protein and capsid structure, this compound likely indirectly impedes the efficient and correct intracellular trafficking leading to the formation and maintenance of nuclear cccDNA.
In vitro Activity of this compound
Studies in cell culture models have provided quantitative data on the antiviral activity of this compound. In HepG2.2.15 cells, a commonly used cell line that supports HBV replication, this compound has demonstrated inhibitory effects on viral processes.
| Compound | Cell Line | IC50 (µM) | CC50 (µM) |
| This compound | HepG2.2.15 | 0.88 | 144 |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
These values indicate the concentration at which this compound inhibits 50% of viral activity (IC50) and the concentration at which it causes 50% cytotoxicity to the host cells (CC50) medchemexpress.combioscience.co.ukmedchemexpress.com. The significant difference between the CC50 and IC50 values suggests a favorable selectivity index, indicating that this compound is substantially more potent in inhibiting viral replication than in causing toxicity to the cells.
Preclinical in Vitro Efficacy Studies of Bcm 599
Quantitative Assessment of Antiviral Potency in HBV-Infected Cell Lines (e.g., HepG2.2.15 Cells)
The antiviral potency of BCM-599 has been quantitatively assessed in HBV-infected cell lines. A key model for these evaluations is the HepG2.2.15 cell line, which is derived from human hepatoblastoma HepG2 cells and stably supports HBV replication and the production of viral particles. uni.lu In this cell model, this compound demonstrated an inhibitory effect on HBV. The concentration of this compound required to inhibit 50% of viral activity (IC50) in HepG2.2.15 cells was determined to be 0.88 μM. guidetopharmacology.org
These findings indicate that this compound possesses in vitro antiviral activity against HBV in a relevant cell culture system. Furthermore, studies have shown that this compound exhibits a synergistic inhibitory effect on viral concentration when used in combination with lamivudine (B182088), a commonly used nucleoside analog reverse transcriptase inhibitor for HBV treatment. guidetopharmacology.orgwikipedia.orgnih.govresearchgate.net This synergistic effect suggests potential benefits for combination therapy strategies.
The quantitative antiviral potency data for this compound in HepG2.2.15 cells can be summarized as follows:
| Compound | Cell Line | Antiviral Potency (IC50) |
| This compound | HepG2.2.15 | 0.88 μM |
Evaluation of this compound Effects on Viral DNA and RNA Levels in Cell Culture
This compound functions as a capsid assembly inhibitor. guidetopharmacology.orgwikipedia.org The inhibition of HBV capsid assembly is a mechanism that disrupts the viral lifecycle and consequently affects the levels of viral DNA and RNA. wikipedia.org Capsid inhibitors are known to interfere with the proper formation of viral capsids, which are essential for packaging the pregenomic RNA (pgRNA) and subsequently synthesizing the viral DNA genome. wikipedia.org By inducing the assembly of defective capsids, these inhibitors can reduce the production of mature, infectious virions containing viral DNA. wikipedia.orgresearchgate.net
While specific quantitative data detailing the fold change or percentage reduction in HBV DNA and RNA levels induced solely by this compound treatment in cell culture were not extensively provided in the examined literature snippets, the reported synergistic effect with lamivudine on reducing "viral concentration" guidetopharmacology.orgnih.gov and "viral loads" researchgate.net strongly implies a reduction in viral DNA and/or RNA levels. Lamivudine primarily targets the HBV reverse transcriptase, inhibiting DNA synthesis from the pgRNA template. wikipedia.org The combination of inhibiting capsid assembly with this compound and inhibiting reverse transcription with lamivudine likely leads to a more pronounced reduction in viral replication intermediates compared to either compound alone. guidetopharmacology.orgwikipedia.orgnih.govresearchgate.net
Analysis of Secreted Viral Antigens and Particles
The HBV lifecycle involves the production and secretion of various viral components, including infectious virions (Dane particles) and non-infectious subviral particles composed primarily of hepatitis B surface antigen (HBsAg). Hepatitis B e antigen (HBeAg) is another secreted viral antigen.
As a capsid assembly inhibitor, this compound is expected to impact the formation and subsequent secretion of viral particles. The inhibition of capsid assembly is a step that precedes the envelopment and release of mature virions. researchgate.net Research indicates that this compound inhibits virion secretion. researchgate.net This suggests that by interfering with capsid formation, this compound can reduce the release of infectious particles from infected cells.
While the provided information confirms that this compound affects virion secretion researchgate.net, detailed quantitative data on the specific impact of this compound on the levels of secreted viral antigens like HBsAg and HBeAg or the different types of secreted viral particles (virions vs. subviral particles) were not available in the immediate search results. Studies on other capsid inhibitors have shown effects on both viral DNA levels and the secretion of viral antigens and particles by disrupting the proper assembly and egress pathways.
Cellular Viability and Cytotoxicity Assessments in Relevant Cell Models
Assessing the potential cytotoxicity of an antiviral compound in the cell lines used for efficacy testing is crucial to determine its selectivity index and therapeutic window. For this compound, cytotoxicity has been evaluated in HepG2.2.15 cells.
This compound demonstrated a CC50 (50% cytotoxic concentration) value of 144 μM in HepG2.2.15 cells. guidetopharmacology.org This indicates that a relatively high concentration of this compound is required to induce cytotoxicity in these cells. Compared to its antiviral IC50 of 0.88 μM, the CC50 value of 144 μM suggests a favorable selectivity index, indicating that this compound is significantly more potent in inhibiting viral activity than in causing harm to the host cells. guidetopharmacology.org
One source noted that CPC (likely referring to this compound in context) did not show cell cytotoxicity in HepG2.2.15 cells nih.gov, which might seem contradictory to the reported CC50. However, a CC50 of 144 μM is a relatively high value, implying low toxicity at concentrations effective for viral inhibition. Standard cytotoxicity assays, such as MTT or methylene (B1212753) blue assays, are commonly employed to measure cell viability after exposure to compounds in cell lines like HepG2. These assessments are critical for understanding the safety profile of this compound in an in vitro setting.
Preclinical in Vivo Studies in Animal Models Non Human
Efficacy of BCM-599 in Established Animal Models of HBV Infection
Efficacy studies for a potential anti-HBV agent like this compound would be conducted in various established animal models that can mimic aspects of human HBV infection. nih.govnih.gov The choice of model is critical and often includes woodchucks, ducks, or humanized mice, as HBV has a narrow host range. nih.govfrontiersin.org In these models, researchers would assess the ability of this compound to reduce viral replication and clear the virus. Key parameters would be measured to determine efficacy, such as levels of HBV DNA, HBsAg (Hepatitis B surface antigen), and HBeAg (Hepatitis B e-antigen) in the serum of the animals. The goal would be to demonstrate a statistically significant reduction in these viral markers compared to a control group.
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound would be essential to characterize in preclinical species to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). nih.govnih.gov These studies help in determining the relationship between the dose of the compound and its concentration in the body over time, as well as its therapeutic effect. nih.gov
Table 1: Representative Pharmacokinetic Parameters in Animal Models This table is a hypothetical representation of data that would be collected for a compound like this compound.
| Parameter | Mouse | Rat | Non-Human Primate |
|---|---|---|---|
| Bioavailability (%) | Data Not Available | Data Not Available | Data Not Available |
| Half-life (hours) | Data Not Available | Data Not Available | Data Not Available |
| Peak Plasma Concentration (Cmax) (ng/mL) | Data Not Available | Data Not Available | Data Not Available |
| Time to Peak Concentration (Tmax) (hours) | Data Not Available | Data Not Available | Data Not Available |
Assessment of Viral Load Reduction and Persistence in Animal Hosts
A critical aspect of the preclinical evaluation of this compound would be its ability to induce a sustained reduction in viral load and prevent viral rebound after treatment cessation. Researchers would monitor HBV DNA levels in the serum and liver tissue of treated animals over an extended period. nih.gov The persistence of any antiviral effect would be a key indicator of the compound's potential for achieving a functional cure for HBV. The presence of covalently closed circular DNA (cccDNA), the stable form of the viral genome in infected liver cells, would also be a crucial endpoint to assess. nih.gov
Table 2: Illustrative Viral Load Reduction in an HBV Animal Model This table is a hypothetical representation of data that would be collected for a compound like this compound.
| Treatment Group | Baseline HBV DNA (log10 copies/mL) | End of Treatment HBV DNA (log10 copies/mL) | Change in HBV DNA (log10 copies/mL) |
|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Placebo | Data Not Available | Data Not Available | Data Not Available |
Structure Activity Relationship Sar Studies and Lead Optimization for Bcm 599
Systematic Derivatization and Conformational Analysis of BCM-599 Analogues
Systematic derivatization of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. For this compound, which belongs to the 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide family, several analogues were initially evaluated to confirm the inhibitory effects on HBV capsid assembly. nih.gov A Korean patent application includes this compound and several related compounds, designated as BCM-600, BCM-602, BCM-604, BCM-606, and BCM-608, suggesting that a series of analogues were synthesized and likely evaluated.
However, specific details regarding the systematic chemical modifications across different parts of the this compound scaffold (the dichloropyridinyl ring, the acetamide (B32628) linker, and the fluorophenyl group) and the corresponding impact on their three-dimensional conformation and biological activity are not extensively detailed in peer-reviewed literature. Conformational analysis, which is crucial for understanding how these molecules fit into their binding site, would typically involve techniques like X-ray crystallography of the compound bound to the target protein or advanced molecular modeling studies. While the initial discovery of this compound relied on computational models, comprehensive conformational studies of a series of its analogues are not publicly documented.
Identification of Critical Pharmacophores and Structural Elements for Capsid Inhibition
A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For this compound, its chemical structure suggests several key pharmacophoric features that likely contribute to its capsid inhibitory activity. These include:
The 2,6-dichloropyridin-3-yl group: This electron-deficient aromatic ring with its chloro substituents is likely involved in crucial interactions within the binding pocket of the HBV core protein (HBcAg). The nitrogen atom and the chlorine atoms could be involved in specific hydrogen bonds or halogen bonds with amino acid residues.
The acetamide linker: This central part of the molecule provides a specific spatial orientation for the two aromatic rings. The amide groups present potential hydrogen bond donor and acceptor sites.
The (4-fluorophenyl)formamido group: The fluorophenyl ring likely engages in hydrophobic or aromatic stacking interactions within the binding site. The fluorine atom can modulate the electronic properties of the ring and may form specific interactions with the protein.
This compound is distinguished from many other capsid assembly modulators (CAMs) in that it does not bind to the well-characterized hydrophobic HAP pocket. nih.gov Instead, it is predicted to have a high affinity for a groove structure on the HBcAg protein that is surrounded by amino acid residues 21–35, 101–120, and 136–140. This unique binding site suggests that the pharmacophoric features of this compound are specifically tailored to interact with this region.
Computational Approaches in Rational Drug Design for this compound Derivatives
The initial identification of the 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide family, including this compound, was a direct result of computational chemistry. nih.gov The researchers employed a structure-based drug design approach, which began with the X-ray crystallographic data of the HBV core protein. From this, they constructed structural models of both the dimer and hexamer forms of the protein. nih.gov These models were then used for in silico library searches to identify small molecules that were predicted to have a high binding affinity for a groove structure on the core protein. nih.gov
Comparative Efficacy and Mechanistic Insights from this compound Analogues
The lead compound, this compound, demonstrated a notable in vitro anti-HBV activity with a reported EC50 of 13 ± 1 μmol·L-1 in the HepG2.2.15 cell line. nih.gov A significant finding from the initial studies was the synergistic inhibitory effect observed when this compound was used in combination with lamivudine (B182088), a reverse transcriptase inhibitor. nih.gov This suggests that a combination therapy could be more effective in reducing viral loads. medchemexpress.com
The proposed mechanism of action for this compound is the inhibition of proper capsid assembly, leading to an increase in the concentration of free HBcAg dimers. nih.gov By preventing the formation of functional viral capsids, the encapsidation of the viral pregenomic RNA is blocked, thereby halting viral replication.
To gain deeper mechanistic insights and to establish a clear structure-activity relationship, it is essential to have comparative efficacy data for a series of this compound analogues. An interactive data table summarizing such findings would be invaluable. However, as of the current available data, a comprehensive table with the biological activities of various this compound derivatives is not available in the public domain. The initial publication confirmed the inhibitory effects of "several chemicals" in this family but did not provide a detailed comparative analysis. nih.gov
Table 1: Publicly Available Efficacy Data for this compound
| Compound | Cell Line | EC50 (µM) |
| This compound | HepG2.2.15 | 13 ± 1 |
This table is based on the limited publicly available data and highlights the need for more comprehensive studies on this compound analogues to fully elucidate the structure-activity relationship.
Synergistic Antiviral Combination Strategies with Bcm 599
Investigation of BCM-599 Synergism with Nucleos(t)ide Analogues (e.g., Lamivudine) in Cell Culture
Studies investigating the antiviral activity of this compound have been conducted in cell culture models. In HepG2.2.15 cells, a commonly used cell line for HBV research, this compound demonstrated inhibitory activity against HBV, with an IC50 value of 0.88 μM and a CC50 value of 144 μM. medchemexpress.commedchemexpress.com
A key area of investigation has been the potential for synergistic antiviral effects when this compound is combined with nucleos(t)ide analogues. Lamivudine (B182088), a well-established nucleoside analogue reverse transcriptase inhibitor used in HBV therapy, has been a focus of these combination studies. medchemexpress.com Research in cell culture lines has shown that when this compound is used in combination with lamivudine, it exhibits a synergistic inhibitory effect on viral concentration. medchemexpress.commedchemexpress.comnih.govresearchgate.net This synergistic interaction suggests that the co-administration of this compound and lamivudine could be a more effective approach for inhibiting HBV replication compared to using either compound alone. medchemexpress.commedchemexpress.com
The observed synergy in cell culture provides a basis for considering this compound as part of combined inhibition strategies for HBV infection. medchemexpress.commedchemexpress.com
In Vitro Efficacy Data for this compound in HepG2.2.15 Cells
| Compound | Cell Line | IC50 (μM) | CC50 (μM) | Observation in Combination with Lamivudine |
| This compound | HepG2.2.15 | 0.88 | 144 | Synergistic inhibitory effect on viral concentration medchemexpress.commedchemexpress.com |
| Lamivudine | HepG2.2.15 | N/A | N/A | Synergistic inhibitory effect with this compound medchemexpress.commedchemexpress.com |
Note: IC50 represents the half-maximal inhibitory concentration; CC50 represents the half-maximal cytotoxic concentration. Specific IC50/CC50 for Lamivudine alone in this context were not detailed in the provided sources, but its synergistic effect in combination with this compound was reported.
Mechanistic Basis for Enhanced Antiviral Activity in Combination Regimens
The synergistic antiviral activity observed with this compound and nucleos(t)ide analogues like lamivudine is likely attributable to their distinct yet complementary mechanisms of action within the HBV replication cycle. This compound functions as a capsid assembly inhibitor. medchemexpress.commedchemexpress.com Capsid inhibitors disrupt the HBV lifecycle by interfering with the proper formation of viral capsids, potentially leading to the assembly of defective particles or the disruption of existing ones. nih.gov This interference with capsid dynamics can impact HBV DNA replication. nih.gov
In contrast, lamivudine is a nucleoside analogue that acts as a reverse transcriptase inhibitor. medchemexpress.com It is converted intracellularly to its active triphosphate form, which then competes with the natural deoxyribonucleotides for incorporation into the nascent viral DNA chain by the HBV reverse transcriptase. medchemexpress.com This incorporation leads to chain termination, effectively blocking viral DNA synthesis. medchemexpress.com
The enhanced antiviral activity in combination regimens stems from simultaneously targeting two critical steps in the HBV life cycle: capsid assembly and reverse transcription. By inhibiting both the formation and function of the viral capsid and the synthesis of the viral genome, the combination therapy can achieve a more profound and durable suppression of viral replication than either agent could achieve alone. This multi-target approach is a rational strategy in antiviral therapy, particularly for complex viruses like HBV, and aligns with the understanding that targeting multiple points in the viral lifecycle is often necessary for optimal outcomes and to prevent the development of resistance. nih.govmdpi.com
Rational Design of Multi-Targeting Therapies Incorporating Capsid Inhibition
The development of antiviral therapies for HBV has increasingly focused on strategies that target multiple viral processes. The crucial role of the HBV core particle in the viral life cycle, including encapsidation of the pregenomic RNA and reverse transcription, makes the capsid an attractive target for therapeutic intervention. nih.govnih.gov Compounds like this compound, which modulate core protein function or assembly (often referred to as core protein allosteric modulators or CpAMs), represent a novel class of inhibitors in this regard. nih.gov
Rational design of multi-targeting therapies incorporating capsid inhibition involves combining agents that interfere with different, non-redundant steps of the viral replication cycle. The synergistic effect observed with this compound and lamivudine exemplifies this principle, combining capsid inhibition with reverse transcriptase inhibition. medchemexpress.commedchemexpress.com This approach aims to increase antiviral potency, reduce the likelihood of resistance development (as the virus would need to acquire multiple resistance mutations across different targets), and potentially address different viral populations or stages of infection. The goal is to design combinations that can lead to a more significant reduction in viral load and ultimately contribute to achieving a functional cure for chronic HBV infection. nih.gov The understanding of conserved virus-host interactions and the specific mechanisms of action of different antiviral classes informs the selection and combination of agents in this rational design process. biorxiv.org
Preclinical Evaluation of this compound in Combination with Other Direct-Acting Antivirals
Preclinical evaluation of this compound in combination with other direct-acting antivirals has primarily focused on in vitro studies, particularly examining its interaction with nucleos(t)ide analogues. As detailed in Section 8.1, cell culture experiments using HepG2.2.15 cells have provided evidence of a synergistic inhibitory effect on HBV viral concentration when this compound is combined with lamivudine. medchemexpress.commedchemexpress.com These in vitro findings are crucial in demonstrating the potential benefit of such combinations and guiding further research.
While the provided information highlights the in vitro synergy with lamivudine, detailed data from preclinical in vivo studies specifically evaluating this compound in combination with other direct-acting antivirals were not extensively available in the search results. Preclinical evaluation typically involves both in vitro studies to understand basic activity and synergy, and in vivo studies using animal models to assess efficacy in a more complex biological system, as well as to gather preliminary information on pharmacokinetics and potential interactions. The observed synergy in cell culture provides a strong rationale for pursuing further preclinical investigations, including in vivo studies, to fully evaluate the potential of this compound in combination regimens for HBV therapy. mdpi.com
Advanced Methodological Approaches and Technologies in Bcm 599 Research
High-Resolution Structural Biology Techniques for BCM-599-Target Complexes
High-resolution structural biology techniques are crucial for understanding the precise interactions between this compound and its target, the HBV core protein. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM) are instrumental in determining the three-dimensional structures of viral capsids and their complexes with inhibitory compounds. cnr.itwhiterose.ac.ukbiorxiv.orgmdpi.com
Structural studies of HBV capsids have revealed specific grooves and pockets within the core protein that serve as targets for inhibitory compounds like this compound. rhhz.net Computational virtual screening approaches, which identified this compound, indicated its favorable binding to pockets present in both the dimer and hexameric forms of the capsid protein. rhhz.net While specific high-resolution structures of this compound bound to HBV capsid protein complexes were not detailed in the reviewed literature, the application of techniques such as cryo-EM and NMR to study viral capsids and their interactions with antivirals is well-established. cnr.itwhiterose.ac.ukbiorxiv.orgmdpi.com These methods would be essential to experimentally determine the binding mode, conformational changes induced upon binding, and the stoichiometry of this compound interaction with its target at atomic or near-atomic resolution. Such structural information provides critical insights into the molecular basis of this compound's inhibitory activity and can guide the rational design of more potent analogs. The relevance of obtaining high-resolution structures in the context of this compound is also suggested by its mention alongside the concept of high-resolution structure in one source. researchgate.net
Biophysical Characterization of this compound-Induced Capsid Alterations
This compound exerts its antiviral effect by interfering with HBV capsid assembly, specifically by preventing Cp dimer assembly and promoting a non-assembled state of core protein. researchgate.netrhhz.net Biophysical techniques are employed to characterize these alterations in capsid structure and assembly kinetics induced by this compound.
Studies on similar capsid assembly inhibitors have utilized techniques such as kinetic studies and electron microscopy to visualize the formation of non-capsid aggregates. rhhz.net Applying these and other biophysical methods, such as dynamic light scattering (DLS), native mass spectrometry, and fluorescence spectroscopy, can provide quantitative data on how this compound influences the different stages of capsid assembly, from dimer formation to the potential misassembly or stabilization of non-productive protein species. Biophysical characterization can quantify the effect of this compound on the equilibrium between core protein dimers and higher-order structures, assess the stability of the resulting protein assemblies (or lack thereof), and determine the kinetics of the inhibition process. These studies help to confirm and detail the mechanism by which this compound disrupts the normal HBV life cycle by targeting capsid formation.
Systems Biology Approaches to Map Cellular Responses to this compound Treatment
Beyond its direct interaction with the HBV capsid protein, this compound's impact on HBV replication can elicit broader responses within the host cell. Systems biology approaches are utilized to comprehensively map these cellular responses and identify affected pathways.
Techniques such as transcriptomics, proteomics, and metabolomics allow for the high-throughput analysis of changes in gene expression, protein levels, and metabolite profiles in cells treated with this compound. nih.govbiorxiv.org While specific systems biology studies on this compound were not detailed in the search results, these methodologies are generally applied to understand the complex interplay of cellular components in response to a stimulus, such as an antiviral compound. nih.govbiorxiv.org By comparing the molecular profiles of HBV-infected cells with and without this compound treatment, researchers can identify cellular pathways that are modulated, potentially revealing both on-target effects related to viral inhibition and potential off-target interactions. For instance, proteomics and metabolomics using techniques like LC-MS and NMR can be used for profiling proteins and metabolites in biological samples and analyzing these complex systems. nih.gov This provides a holistic view of the cellular state under this compound treatment and can help in understanding the full scope of its biological activity.
Advanced Analytical Techniques for Quantifying this compound and Metabolites in Biological Matrices
Accurate quantification of this compound and its potential metabolites in biological samples is essential for understanding its behavior within a biological system. Advanced analytical techniques, particularly those based on mass spectrometry and chromatography, are indispensable for this purpose.
Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques used for the quantification of compounds and the profiling of metabolites in complex biological matrices such as cell lysates, tissue samples, and biological fluids. cnr.itnih.govajol.inforesearchgate.netoup.com LC-MS offers high sensitivity and selectivity, allowing for the detection and quantification of this compound and its transformation products even at low concentrations. ajol.inforesearchgate.netoup.com Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) further enhances specificity and enables the identification and quantification of multiple analytes simultaneously. ajol.inforesearchgate.net NMR spectroscopy, while typically less sensitive than MS for quantification, can provide detailed structural information about metabolites and can be used for quantitative analysis in appropriate matrices. cnr.itnih.gov The application of these techniques allows researchers to determine the concentration of this compound over time in various biological compartments and to identify and quantify any metabolites formed through cellular processes, providing crucial data for understanding its metabolic fate.
Future Directions and Research Perspectives on Bcm 599
Exploration of BCM-599 Role in Achieving Functional Cure for Chronic HBV Infection
A functional cure for chronic HBV infection is defined as achieving sustained loss of hepatitis B surface antigen (HBsAg) and undetectable HBV DNA in serum after a finite course of treatment, with or without seroconversion to hepatitis B surface antibody (anti-HBs) nih.govgutnliver.org. While current therapies rarely achieve functional cure, novel agents targeting different stages of the HBV lifecycle are under investigation gutnliver.orgwjgnet.com. Capsid assembly modulators like this compound are considered to have the potential to contribute to a functional cure biorxiv.orgresearchgate.net.
This compound's ability to inhibit capsid assembly and reduce viral DNA levels suggests it can significantly suppress viral replication medchemexpress.commedkoo.com. Sustained and profound suppression of viral replication and antigen production is considered crucial for allowing the host immune system to regain control over the infection gutnliver.orgnih.gov. By reducing the viral load, this compound may help to alleviate immune exhaustion and facilitate the restoration of HBV-specific immune responses necessary for HBsAg clearance wjgnet.comnih.gov. Future research should investigate the long-term effects of this compound, potentially in combination with immunomodulatory agents, on HBsAg levels and the induction of sustained immune control, which are key components of achieving a functional cure gutnliver.orgnih.gov.
Potential for this compound as a Chemical Probe for HBV Capsid Biology
Chemical probes are small molecules with well-defined mechanisms of action that can be used to perturb biological systems and study protein function dcchemicals.com. This compound, as a specific inhibitor of HBV capsid assembly, holds potential as a chemical probe to further dissect the intricacies of HBV capsid biology nih.govbiorxiv.org. The HBV core protein plays multiple essential roles throughout the viral lifecycle, including assembly, reverse transcription, intracellular trafficking, and nuclear functions researchgate.netnih.gov.
By using this compound, researchers can specifically interfere with the capsid assembly process and study the downstream effects on other stages of the viral lifecycle, such as pgRNA encapsidation, reverse transcription within the capsid, and the transport of viral DNA to the nucleus medkoo.comresearchgate.net. The observation that this compound increases the amount of free core protein dimer while reducing assembled capsids provides a specific perturbation that can be exploited to study the dynamics of core protein oligomerization and its regulation medkoo.com. Utilizing this compound as a probe can help to identify critical protein-protein interactions, conformational changes, and cellular factors involved in capsid assembly and function, leading to a deeper understanding of HBV replication nih.govbiorxiv.org.
Conceptualizing Next-Generation Capsid Inhibitors Based on this compound Scaffold and Mechanism of Action
This compound belongs to a class of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives identified as novel HBV capsid assembly inhibitors nih.govnih.govnih.govresearchgate.net. Its activity and synergistic effect with lamivudine (B182088) highlight the potential of this chemical scaffold for anti-HBV therapy medchemexpress.commedchemexpress.com. The detailed mechanism by which this compound modulates capsid assembly, particularly its effect on increasing free core protein dimers, provides valuable insights for the design of next-generation CAMs medkoo.comresearchgate.net.
Future research can focus on structural modifications of the this compound scaffold to improve potency, specificity, and pharmacokinetic properties nih.gov. Understanding the precise binding site of this compound on the core protein and the conformational changes it induces will be crucial for rational drug design nih.govbiorxiv.org. Next-generation inhibitors could be designed to optimize the disruption of capsid assembly, potentially leading to the formation of even more defective or unstable particles, or to target different allosteric sites on the core protein nih.govresearchgate.net. The goal is to develop CAMs with enhanced antiviral activity and the ability to more effectively interfere with cccDNA formation and persistence, building upon the foundational understanding provided by compounds like this compound biorxiv.orgassemblybio.com.
Q & A
How should researchers formulate precise and testable research questions for studying BCM-599's biochemical mechanisms?
- Methodological Approach :
- Topic Selection : Begin by narrowing the scope to this compound's molecular interactions (e.g., enzyme inhibition, receptor binding) using systematic literature reviews to identify gaps .
- Gap Identification : Use databases like SciFinder or PubMed to map existing studies on structural analogs or related pathways, highlighting understudied aspects (e.g., dose-dependent effects, metabolic stability) .
- Iterative Refinement : Test the feasibility of questions through pilot experiments (e.g., preliminary binding assays) and revise based on data availability and technical constraints .
Q. What are the critical components of experimental design for initial characterization of this compound?
- Key Elements :
- Variables : Include concentration gradients, temperature/pH ranges, and biological replicates to assess reproducibility .
- Controls : Use positive/negative controls (e.g., known inhibitors/solvents) and validate instrumentation (e.g., HPLC calibration) .
- Data Documentation : Record raw spectra, chromatograms, and statistical analyses (e.g., SD, p-values) to support claims .
Q. How can researchers ensure experimental reproducibility in synthesizing and characterizing this compound?
- Best Practices :
- Synthesis Protocols : Detail reaction conditions (solvents, catalysts, purification steps) and characterize products using NMR, HPLC, and mass spectrometry .
- Batch Consistency : Compare yields and purity across multiple batches, reporting deviations >5% as significant .
- Metadata Sharing : Provide Supplementary Information with raw spectral data and instrument settings .
Q. What strategies are effective for collecting primary data on this compound's pharmacokinetic properties?
- Methodology :
- In Vitro Models : Use hepatocyte assays for metabolic stability and Caco-2 cells for permeability studies .
- In Vivo Sampling : Design time-point matrices for plasma/tissue collection in animal models, ensuring ethical compliance .
- Data Triangulation : Cross-validate results with computational models (e.g., PK-Sim) to identify outliers .
Q. How should researchers conduct systematic literature reviews on this compound's structural analogs?
- Steps :
- Database Selection : Use PubMed, Scopus, and Reaxys with Boolean terms (e.g., "this compound AND (analogs OR derivatives)") .
- Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details and statistical rigor .
- Contradiction Mapping : Flag discrepancies in reported bioactivity values or mechanisms for further investigation .
II. Advanced Research Questions
Q. What methodological frameworks are effective for resolving contradictions between in vitro and in vivo data on this compound's efficacy?
- Analytical Workflow :
- Root-Cause Analysis : Compare assay conditions (e.g., protein binding in serum vs. buffer) and model organisms (e.g., murine vs. humanized systems) .
- Statistical Re-evaluation : Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity in dose-response curves .
- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target validation) to confirm mechanisms .
Q. How can researchers optimize this compound's synthetic route to improve yield and scalability for preclinical studies?
- Optimization Strategies :
- Reaction Parameter Screening :
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 25°C–100°C | 60°C | 22% |
| Catalyst | Pd/C, Ni, Pt | Pd/C | 15% |
| Solvent | DMF, THF, EtOH | THF | 18% |
| Based on iterative Design of Experiments (DoE) . |
Q. What advanced techniques are recommended for analyzing this compound's off-target effects in complex biological systems?
Q. How can researchers reconcile open-data requirements with ethical constraints in sharing clinical trial data on this compound?
- Balancing Act :
- De-Identification : Apply k-anonymity or differential privacy algorithms to patient datasets .
- Controlled Access : Use repositories like ImmPort with data-use agreements and IRB oversight .
- Synthetic Data : Generate statistically equivalent datasets for public sharing without exposing raw patient information .
Q. What comparative frameworks are suitable for benchmarking this compound against existing therapeutics in its class?
- Methodology :
- Head-to-Head Assays : Compare IC₅₀, selectivity ratios, and toxicity profiles under identical conditions .
- Meta-Analysis : Aggregate published efficacy metrics using standardized normalization (e.g., % inhibition at 10µM) .
- Cost-Benefit Modeling : Factor in synthesis complexity, bioavailability, and patent landscapes to prioritize development .
III. Data Contradiction Management
Q. Example Workflow for Conflicting Results :
Hypothesis Generation : Identify possible causes (e.g., assay interference, batch variability) .
Technical Audits : Re-examine raw data, instrumentation logs, and reagent certificates .
Independent Replication : Collaborate with external labs to validate key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
